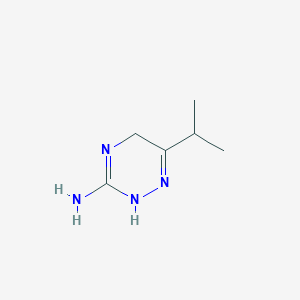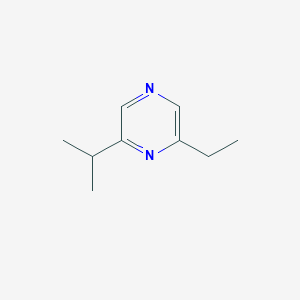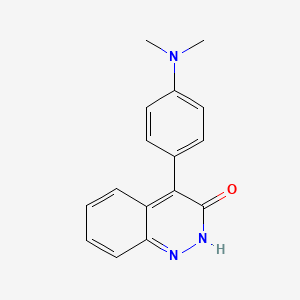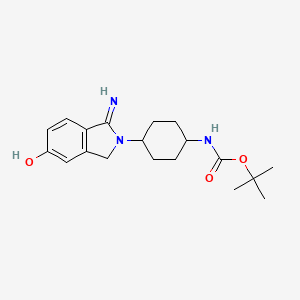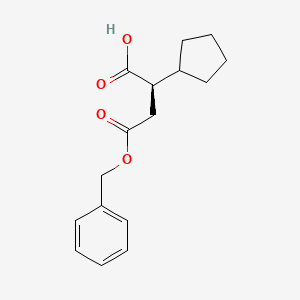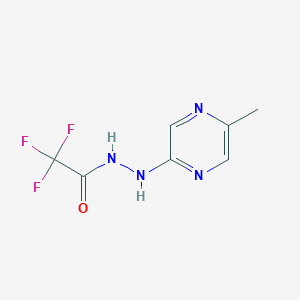
Ethyl4-hydroxypyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring substituted with an ethyl ester group at the 3-position and a hydroxyl group at the 4-position. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxypyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by oxidation to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods: Industrial production of ethyl 4-hydroxypyridazine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxopyridazine-3-carboxylate derivatives.
Reduction: Formation of 4-hydroxypyridazine derivatives with reduced ester groups.
Substitution: Formation of various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxypyridazine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in binding to biological targets, influencing enzyme activity, and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound with similar structural features but lacking the ester and hydroxyl groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the ester group.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: Ethyl 4-hydroxypyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyl and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
ethyl 4-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10) |
InChI-Schlüssel |
KGUIITKLEJNKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



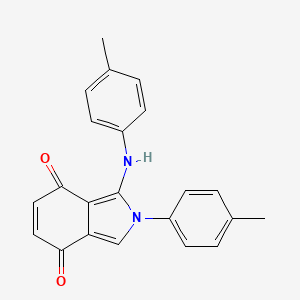
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
